

Physicochemical Properties of 6-Bromochromane-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromochromane-3-carboxylic acid

Cat. No.: B2845257

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **6-Bromochromane-3-carboxylic acid**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters.

Overview of 6-Bromochromane-3-carboxylic Acid

6-Bromochromane-3-carboxylic acid is a heterocyclic organic compound. Its structure consists of a chromane core, which is a bicyclic system containing a benzene ring fused to a dihydropyran ring, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of the bromine atom and the carboxylic acid group significantly influences its chemical reactivity and physical properties, making it a molecule of interest in medicinal chemistry and materials science.

While specific experimental data is sparse, the fundamental properties can be inferred from its structure and comparison with related molecules.

Physicochemical Data

6-Bromochromane-3-carboxylic acid

Direct experimental values for many physicochemical properties of **6-Bromochromane-3-carboxylic acid** are not widely reported. The available data is summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrO ₃	[1]
Molecular Weight	257.08 g/mol	[1]
SMILES	OC(=O)C1Cc2cc(Br)ccc2OC1	[1]
Purity	Information not available	
Melting Point	Information not available	
Boiling Point	Information not available	
pKa	Information not available	
logP	Information not available	
Solubility	Information not available	

Structurally Related Compounds

For comparative purposes, the physicochemical properties of two structurally related compounds, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative) and 6-bromochromane-3-carboxylic acid, are presented below. It is important to note that the presence of the oxo group and the double bond in the pyran ring significantly alters the properties compared to the saturated chromane ring in the target compound.

Property	6-bromo-2-oxo-2H-chromene-3-carboxylic acid	6-bromochromone-3-carboxylic acid
CAS Number	2199-87-3	51085-91-7
Molecular Formula	$C_{10}H_5BrO_4$	$C_{10}H_5BrO_4$
Molecular Weight	269.05 g/mol	269.05 g/mol
Melting Point	192-198 °C[2], 195-198°C[3], 194-196 °C[4], 218-220 °C[3]	191-193 °C[5][6]
Boiling Point	439.0±45.0 °C (Predicted)[3]	397.8±42.0 °C (Predicted)[5][6]
pKa	1.50±0.20 (Predicted)[3]	2.12±0.20 (Predicted)[6]
Solubility	Soluble in DMSO[3]	Information not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry, crystalline **6-Bromochromane-3-carboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
- **Heating:** The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

- Solution Preparation: A precisely weighed amount of **6-Bromochromane-3-carboxylic acid** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility) to create a solution of known concentration.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.
- Titration: The base is added in small, known increments to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Determination of Octanol-Water Partition Coefficient (logP)

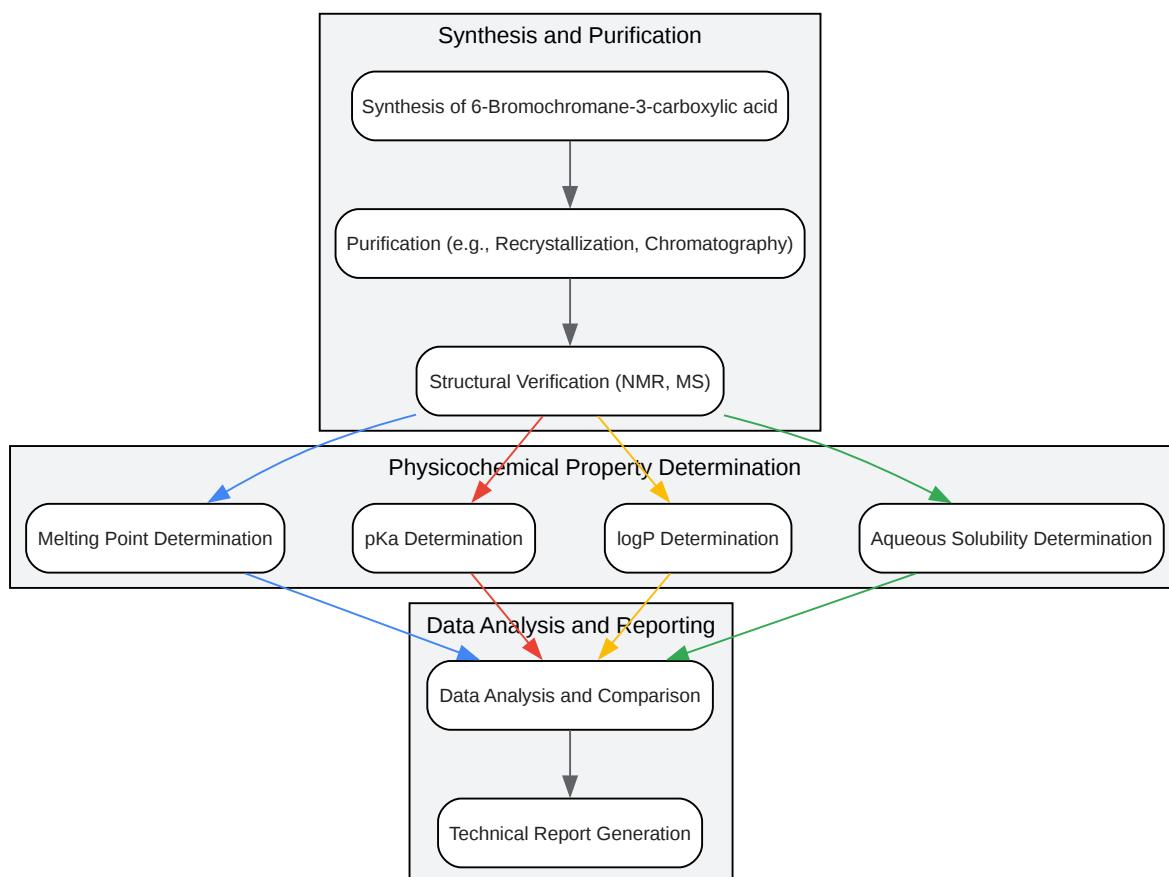
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

- Partitioning: A known amount of **6-Bromochromane-3-carboxylic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility


Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Equilibrium Shake-Flask Method

- Sample Preparation: An excess amount of solid **6-Bromochromane-3-carboxylic acid** is added to a known volume of water in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
- Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy. The result is reported in units such as mg/mL or mol/L.

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like **6-Bromochromane-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6-BROMOCHROMONE-3-CARBOXYLIC ACID CAS#: 51085-91-7 [m.chemicalbook.com]
- 6. 6-BROMOCHROMONE-3-CARBOXYLIC ACID CAS#: 51085-91-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of 6-Bromochromane-3-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2845257#physicochemical-properties-of-6-bromochromane-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com